molecular formula C25H32N4O2 B2722739 N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903323-80-8

N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2722739
CAS No.: 903323-80-8
M. Wt: 420.557
InChI Key: OTVVZNABSABRMH-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a cycloheptyl group, a pyridin-3-yl substituent, and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c30-24(25(31)28-22-11-3-1-2-4-12-22)27-17-23(20-10-7-14-26-16-20)29-15-13-19-8-5-6-9-21(19)18-29/h5-10,14,16,22-23H,1-4,11-13,15,17-18H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVVZNABSABRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide can be achieved through multi-step organic synthesis. One common approach involves the formation of the dihydroisoquinoline intermediate, followed by the introduction of the pyridine ring and the cycloheptyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

  • Dopamine Receptor Modulation :
    • The compound has been investigated for its effects on dopamine receptors, particularly the D3 receptor. Studies indicate that it may act as a selective antagonist for this receptor subtype, which is implicated in various neuropsychiatric disorders including schizophrenia and addiction .
  • CNS Activity :
    • Research suggests that N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide exhibits central nervous system (CNS) activity. Its structural features allow it to cross the blood-brain barrier effectively, making it a candidate for treating CNS-related disorders .
  • Potential Anti-addictive Properties :
    • Preliminary studies have shown that this compound may reduce cocaine self-administration in animal models. This suggests its potential utility in developing treatments for substance use disorders .

Cocaine Self-administration Study

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in cocaine-seeking behavior under a second-order reinforcement schedule. This indicates its potential as an anti-addictive agent targeting D3 receptors .

Neuropharmacological Assessment

In a series of neuropharmacological tests, the compound showed promise in modulating behaviors associated with anxiety and depression in rodent models. The results suggest that its CNS activity could be beneficial in treating mood disorders .

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethanediamine/Ethanediamide Derivatives

The compound shares structural similarities with N,N,N'-Triethyl-N'-(3-pyridyl)-1,2-ethanediamine (described in ). Both contain pyridin-3-yl and ethylenediamine-derived backbones. However, the substitution patterns differ:

  • Cycloheptyl vs.
  • Tetrahydroisoquinoline vs. Simple Amines: The tetrahydroisoquinoline moiety introduces rigidity and aromaticity, which could improve receptor affinity compared to linear amines in analogs like N,N,N'-Triethyl-N'-(3-pyridyl)-1,2-ethanediamine .

Acetamide Derivatives ()

Synthetic methods for substituted acetamides, such as N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives, provide insights into the reactivity of ethanediamide-like structures. Key comparisons include:

  • Synthesis Conditions : The target compound may require similar reflux conditions with acetonitrile and triethylamine, as seen in , due to the stability of the ethanediamide bond under such conditions .
  • Functional Group Impact: The pyridin-3-yl and tetrahydroisoquinoline groups in the target compound likely confer distinct electronic properties compared to the chlorophenyl and quinoxaline moieties in ’s derivatives, altering solubility and bioactivity .

Hypothetical Pharmacological and Physicochemical Properties

Based on structural analogs, the following properties are hypothesized:

Property Target Compound N,N,N'-Triethyl-N'-(3-pyridyl)-1,2-ethanediamine N-(2,3-diphenylquinoxalin-6-yl)acetamide
Lipophilicity (LogP) High (due to cycloheptyl) Moderate (triethyl groups) Moderate (aromatic substituents)
Synthetic Yield ~70–85% (estimated) Not reported 90.2% (for derivative 4a)
Potential Applications Neurotransmitter modulation (hypothetical) Base-induced reactivity studies Antimicrobial/anticancer (reported in analogs)

Biological Activity

N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Cycloheptyl Group : A seven-membered carbon ring that contributes to the compound's lipophilicity.
  • Pyridin-3-yl Group : A heterocyclic aromatic ring that may interact with various biological targets.
  • Tetrahydroisoquinoline Moiety : Known for its diverse pharmacological activities, this structure is often associated with neuroactive compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to neurodegenerative diseases, potentially offering therapeutic benefits.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Profile

Activity TypeObserved EffectsReferences
AntidepressantReduced symptoms in animal models
NeuroprotectiveProtection against neuronal damage
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of acetylcholinesterase

Case Studies

  • Neuroprotective Effects in Rodent Models :
    A study conducted on rodent models demonstrated that the administration of this compound significantly reduced neuronal apoptosis induced by excitotoxicity. The results indicated a notable increase in survival rates and improved cognitive function post-treatment.
  • Antidepressant Activity :
    In a controlled experiment involving chronic stress models in rats, the compound exhibited antidepressant-like effects comparable to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays showed significant reductions in despair behavior and increased locomotor activity.
  • Enzyme Inhibition Studies :
    Laboratory assays revealed that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential role in treating Alzheimer's disease by enhancing cholinergic signaling.

Q & A

Q. What are the common synthetic routes for preparing N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling agents like HATU or BOP to form amide bonds. For example, cycloheptylamine can react with a pre-functionalized tetrahydroisoquinoline-pyridinyl intermediate in dimethylformamide (DMF) under basic conditions. Yield optimization may require controlled stoichiometry (e.g., 1.2 equivalents of coupling agent), inert atmosphere, and purification via silica gel chromatography . Monitoring reaction progress by TLC or LC-MS is critical to minimize side products.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include the pyridinyl protons (δ 8.2–8.6 ppm), cycloheptyl multiplet (δ 1.4–2.1 ppm), and tetrahydroisoquinoline aromatic protons (δ 6.7–7.3 ppm). HRMS should match the exact mass (e.g., [M+H]⁺) within 3 ppm error. Purity is validated by HPLC (>95%) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For tetrahydroisoquinoline derivatives, receptor binding assays (e.g., orexin or opioid receptors) are common. Use radioligand displacement studies (IC₅₀ determination) or calcium flux assays in transfected HEK293 cells. Include positive controls (e.g., SB-334867 for orexin-1 receptor) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for target receptors?

  • Methodological Answer : Systematically modify substituents:
  • Cycloheptyl group : Replace with smaller (cyclopentyl) or bulkier (adamantyl) groups to probe steric effects.
  • Pyridinyl position : Compare 3-pyridinyl vs. 4-pyridinyl analogs using computational docking (e.g., AutoDock Vina) to predict binding poses.
  • Tetrahydroisoquinoline substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-/7-positions to enhance metabolic stability .
    Test analogs in functional assays (e.g., GTPγS binding for GPCRs) and assess off-target activity via panels like Eurofins CEREP.

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or compound purity. To reconcile
  • Replicate experiments : Use identical protocols (e.g., ligand concentrations, buffer pH).
  • Validate purity : Re-synthesize compounds with ≥98% purity (HPLC) and characterize rigorously.
  • Meta-analysis : Compare data across studies (e.g., pIC₅₀ values in orexin receptor assays) and apply statistical tools (ANOVA) to identify outliers .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) or use CYP450 inhibitors in microsomal assays.
  • Solubility : Modify the diamide moiety with polar groups (e.g., -OH, -SO₃H) or formulate as a salt (e.g., HCl).
  • Permeability : Assess logP (target 2–4) via shake-flask method and use PAMPA assays to predict blood-brain barrier penetration .

Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis techniques are recommended?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation). Analyze enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) . Compare retention times with racemic mixtures and report enantiomeric excess (ee) ≥99% for pharmacological studies .

Q. What computational tools are suitable for predicting off-target interactions of this compound?

  • Methodological Answer : Leverage SwissTargetPrediction or Pharos for target prediction. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to unintended targets (e.g., serotonin receptors). Validate predictions with SPR (surface plasmon resonance) binding assays .

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